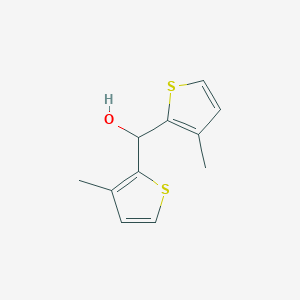

Bis(3-methylthiophen-2-yl)methanol

Description

Properties

IUPAC Name |

bis(3-methylthiophen-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12OS2/c1-7-3-5-13-10(7)9(12)11-8(2)4-6-14-11/h3-6,9,12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHJMNMYTWAQEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(C2=C(C=CS2)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: Bis(3-methylthiophen-2-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: The compound has been studied for its potential biological activities, including anticonvulsant and antinociceptive properties. It may serve as a lead compound for the development of new pharmaceuticals.

Medicine: Research is ongoing to explore the therapeutic potential of this compound in treating various medical conditions. Its derivatives may exhibit promising pharmacological activities.

Industry: In the chemical industry, this compound is used in the production of polymers and other materials. Its applications extend to the development of organic solar cells and other advanced materials.

Mechanism of Action

The mechanism by which Bis(3-methylthiophen-2-yl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may modulate biological processes through its binding to receptors or enzymes, leading to the desired therapeutic outcomes. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Thiophene-Containing Anticonvulsants

Tiagabine [(3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-en-1-yl]piperidine-3-carboxylic acid] shares the bis(3-methylthiophen-2-yl) moiety but incorporates a piperidine-carboxylic acid backbone instead of methanol. This structural difference enables tiagabine to act as a potent GABA transporter 1 (GAT-1) inhibitor, making it a clinically effective antiepileptic drug . In contrast, Bis(3-methylthiophen-2-yl)methanol lacks the extended carbon chain and ionizable carboxyl group critical for GAT-1 binding, suggesting divergent biological targets.

Herbicide Intermediates

The herbicide intermediate [5-methyl-3-(3-methylthiophen-2-yl)-4,5-dihydroisoxazol-5-yl]methanol features a thiophene ring fused to an isoxazole heterocycle. Unlike this compound, this compound’s isoxazole ring and hydroxyl group facilitate intermolecular hydrogen bonding, influencing its herbicidal activity by stabilizing interactions with plant enzymes .

Chalcone Derivatives

1-(2-Hydroxy-5-methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one, a chalcone derivative, replaces the methanol group with a propenone chain. The unsaturated ketone in chalcones is associated with antioxidant and anticancer activities, whereas this compound’s hydroxyl group may prioritize different reactivity or binding interactions .

Table 1: Structural Comparison

Anticonvulsant Activity

Tiagabine’s bis(3-methylthiophen-2-yl) group enhances its lipophilicity, aiding blood-brain barrier penetration and GAT-1 inhibition. N-substituted bis-thiophene amino acid derivatives (e.g., BTB-nipecotic acid) also show improved hGAT1 binding compared to unsubstituted analogs, suggesting that bis-thiophene groups optimize target engagement . This compound’s lack of an ionizable group may limit its utility in this context.

Herbicidal and Anticancer Activity

The isoxazole-thiophene methanol derivative () inhibits weed growth via hydrogen bonding with plant enzymes. In contrast, 2-(thiophen-2-yl)-1H-indole derivatives () exhibit anticancer activity through mechanisms involving DNA intercalation or kinase inhibition. This compound’s dual thiophene rings could confer unique electronic properties for similar applications, though evidence is lacking.

Physicochemical Properties

- Molecular Weight: Estimated at ~238.3 g/mol (C₁₁H₁₂OS₂), lighter than tiagabine (412.5 g/mol) and (6-methoxynaphthalen-2-yl)(thiophen-3-yl)methanol (270.35 g/mol) .

- Solubility: Thiophene derivatives typically exhibit moderate solubility in organic solvents (e.g., dichloromethane, methanol) due to aromatic rings .

- Acidity : The –OH group (pKa ~13–15) is less acidic than tiagabine’s carboxylic acid (pKa ~2–4), affecting ionization under physiological conditions .

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via nucleophilic addition of the Grignard reagent to formaldehyde, followed by acidic workup to yield the secondary alcohol. Key challenges include controlling the reactivity of thiophene-derived Grignard reagents, which are less nucleophilic than their benzene counterparts due to sulfur’s electron-withdrawing effects.

Typical Procedure :

-

Formation of Grignard Reagent : 3-methylthiophene (2.0 eq) is reacted with magnesium turnings in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere.

-

Carbonyl Addition : The Grignard reagent is slowly added to a solution of paraformaldehyde (1.0 eq) in THF at 0°C.

-

Quenching and Isolation : The mixture is quenched with saturated ammonium chloride, extracted with ethyl acetate, and purified via column chromatography (hexane:ethyl acetate = 4:1).

Yield : 55–65% (theoretical maximum limited by competing side reactions).

Friedel-Crafts Alkylation

Friedel-Crafts alkylation offers an alternative route by leveraging the electrophilic substitution of thiophene rings. This method employs a methanol-derived electrophile, such as chloromethyl methyl ether, in the presence of a Lewis acid catalyst.

Catalytic Systems and Selectivity

Aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) are commonly used catalysts. However, regioselectivity is a concern, as thiophene’s α-position is more reactive than the β-position. Introducing a methyl group at the 3-position directs further substitution to the adjacent α-site, enabling the formation of the bis-thiophene structure.

Optimized Conditions :

-

Electrophile : Chloromethyl methyl ether (1.2 eq)

-

Catalyst : FeCl₃ (10 mol%)

-

Solvent : Dichloromethane (DCM), 0°C to room temperature

-

Reaction Time : 12–16 hours

Yield : 40–50%, with minor isomers requiring chromatographic separation.

Catalytic Hydrogenation of Ketone Intermediates

Reduction of a ketone precursor, such as Bis(3-methylthiophen-2-yl)ketone, using catalytic hydrogenation provides a high-purity route. This method avoids harsh acidic or basic conditions, making it suitable for acid-sensitive substrates.

Hydrogenation Catalysts and Efficiency

Palladium on carbon (Pd/C) or Raney nickel are effective catalysts. The reaction is typically performed under 1–3 atm of hydrogen gas in methanol or ethanol.

Procedure :

-

Ketone Synthesis : Bis(3-methylthiophen-2-yl)ketone is prepared via oxidation of the corresponding alcohol (this compound) using Jones reagent.

-

Reduction : The ketone (1.0 eq) is dissolved in methanol, and 10% Pd/C (5 wt%) is added. Hydrogen gas is introduced at 2 atm, and the mixture is stirred for 6–8 hours.

-

Workup : The catalyst is filtered, and the solvent is evaporated to yield the alcohol.

Yield : 70–80% (dependent on ketone purity).

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction rates and yields by enabling rapid, uniform heating. This method is particularly effective for condensation reactions involving thiophene derivatives.

Reaction Design and Parameters

A mixture of 3-methylthiophene-2-carbaldehyde (2.0 eq) and sodium borohydride (1.5 eq) in methanol is irradiated under controlled conditions.

Microwave Conditions :

-

Power : 600 W

-

Temperature : 60°C

-

Time : 8–10 minutes

Yield : 85–90%, with minimal byproducts.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Grignard Reaction | 55–65 | 90–95 | 6–8 hours | Moderate |

| Friedel-Crafts | 40–50 | 80–85 | 12–16 hours | Low |

| Catalytic Hydrogenation | 70–80 | 95–98 | 6–8 hours | High |

| Microwave-Assisted | 85–90 | 98–99 | 8–10 minutes | High |

Key Observations :

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Bis(3-methylthiophen-2-yl)methanol, and how are intermediates purified?

- Methodology : The compound can be synthesized via condensation reactions, such as the Claisen-Schmidt condensation, using 3-methylthiophen-2-yl derivatives and aldehydes/ketones. For example, describes the synthesis of a structurally related isoxazoline methanol derivative using a base-catalyzed reaction followed by chiral HPLC separation (25% 2-propanol/hexane, 4.0 mL/min flow rate). Purification often involves recrystallization (e.g., ethyl acetate for single-crystal growth) or column chromatography. Intermediate racemic mixtures may require chiral resolution .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

- Methodology : Single-crystal X-ray diffraction (SCXRD) with a Bruker APEXII CCD diffractometer is typical (). Refinement uses SHELX programs (e.g., SHELXL for small-molecule structures), which optimize bond lengths, angles, and hydrogen-bonding networks. For example, dihedral angles between thiophene and adjacent rings (e.g., 2.08° in ) are critical for conformational analysis .

Q. What spectroscopic techniques are employed to characterize this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR (e.g., CDCl₃ solvent) identify proton environments and carbon frameworks.

- IR : Peaks at ~3300 cm⁻¹ (O–H stretch) and 1650 cm⁻¹ (C=O, if applicable) confirm functional groups ().

- LC-MS : Validates molecular weight and purity (e.g., [M+H]⁺ ion analysis) .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., hydrogen-bonding patterns or dihedral angles) be resolved during structural refinement?

- Methodology : Contradictions may arise from differences in crystallization solvents or refinement parameters. For example, reports intermolecular O–H···N hydrogen bonds forming 1D chains, but similar compounds in exhibit intramolecular O–H···O bonds. Using SHELXL’s restraints (e.g., DFIX for bond distances) and validating against high-resolution data (R-factors < 0.05) improves accuracy. Cross-referencing with Cambridge Structural Database entries or re-examizing hydrogen placement (riding models vs. free refinement) may resolve discrepancies .

Q. What strategies optimize enantiomeric purity in asymmetric synthesis of this compound?

- Methodology : Chiral separation via preparative HPLC (e.g., (R,R) WHELK-01 column) is effective (). Alternatively, asymmetric catalysis using chiral ligands (e.g., BINOL derivatives) during synthesis can enhance enantioselectivity. Monitoring optical rotation ([α]D values, e.g., +59.96° in dichloromethane) and comparing with literature ensures consistency .

Q. How do computational models predict the bioactivity of this compound derivatives?

- Methodology : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (e.g., AutoDock Vina) assesses interactions with biological targets, such as enzymes in ’s chalcone derivatives. Databases like PISTACHIO or REAXYS validate synthetic feasibility and bioactivity hypotheses (). Experimental validation via enzyme inhibition assays (e.g., IC₅₀ measurements) complements computational results .

Q. What are the challenges in reconciling synthetic yields with theoretical reaction mechanisms?

- Methodology : Low yields may stem from side reactions (e.g., thiophene ring oxidation). Mechanistic studies using kinetic isotope effects or trapping intermediates (e.g., NMR monitoring) identify bottlenecks. For example, ’s 48-hour stirring period suggests slow enolate formation. Optimizing reaction conditions (e.g., temperature, solvent polarity) or using phase-transfer catalysts can improve efficiency .

Data Contradiction Analysis

Q. Why do different studies report varying dihedral angles between thiophene and adjacent rings?

- Analysis : Crystal packing forces (e.g., hydrogen bonding, π-π stacking) and solvent polarity during crystallization influence conformations. ’s near-coplanar thiophene-isoxazole arrangement (2.08°) minimizes steric strain, whereas steric bulk in other derivatives () may increase angles. Comparing multiple crystal forms (polymorphs) or conducting variable-temperature XRD studies clarifies environmental effects .

Q. How should researchers address discrepancies in reported biological activity data?

- Analysis : Variability in assay protocols (e.g., bacterial strains in vs. cancer cell lines in ) impacts results. Standardizing protocols (e.g., MIC testing for antimicrobial activity) and using positive controls (e.g., ciprofloxacin) ensures reproducibility. Meta-analyses of structure-activity relationships (SAR) isolate critical functional groups (e.g., hydroxyl vs. methoxy substitutions) .

Methodological Best Practices

- Structural Refinement : Always validate SHELX-refined structures against Fo-Fc maps and Platon’s ADDSYM to detect missed symmetry .

- Synthetic Reproducibility : Document solvent purity, stirring rates, and humidity controls to minimize batch-to-batch variability .

- Data Transparency : Share crystallographic CIF files and raw spectral data in supplementary materials for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.